molecular formula C4H7N5O2 B12870643 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole CAS No. 57097-82-2

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole

Cat. No.: B12870643
CAS No.: 57097-82-2
M. Wt: 157.13 g/mol
InChI Key: JAAMSKUVKGUMRR-UHFFFAOYSA-N
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Description

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, leading to the formation of the pyrazole ring . The reaction conditions often require a catalyst, such as iodine, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is unique due to its specific hydrazono and nitro substituents, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

57097-82-2

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

(5-methyl-4-nitro-1H-pyrazol-3-yl)hydrazine

InChI

InChI=1S/C4H7N5O2/c1-2-3(9(10)11)4(6-5)8-7-2/h5H2,1H3,(H2,6,7,8)

InChI Key

JAAMSKUVKGUMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NN)[N+](=O)[O-]

Origin of Product

United States

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